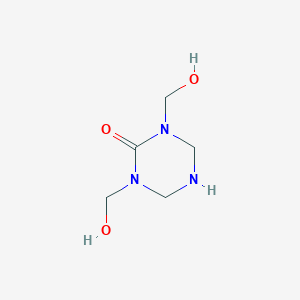
Tetrahydro-1,3-bis(hydroxymethyl)-1,3,5-triazin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrahydro-1,3-bis(hydroxymethyl)-1,3,5-triazin-2(1H)-one, also known as THTM, is a heterocyclic compound that has been widely used in scientific research. It is a white crystalline powder that has a molecular formula of C5H10N4O2 and a molecular weight of 162.16 g/mol. THTM has been found to have various biochemical and physiological effects, making it a valuable tool in many scientific investigations.
Mechanism of Action
Tetrahydro-1,3-bis(hydroxymethyl)-1,3,5-triazin-2(1H)-one acts as a chelating agent by binding to metal ions and forming stable complexes. It has been found to have a high affinity for copper, nickel, and zinc ions. The ability of this compound to form stable complexes with metal ions has been used to study the structure and function of metalloproteins.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and carbonic anhydrase. This compound has also been found to have antioxidant properties, which may have potential therapeutic applications.
Advantages and Limitations for Lab Experiments
Tetrahydro-1,3-bis(hydroxymethyl)-1,3,5-triazin-2(1H)-one has several advantages for use in laboratory experiments. It is relatively easy to synthesize and purify, and it forms stable complexes with metal ions. However, this compound has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for research involving Tetrahydro-1,3-bis(hydroxymethyl)-1,3,5-triazin-2(1H)-one. One area of research is the development of new chelating agents based on the structure of this compound. Another area of research is the investigation of the potential therapeutic applications of this compound, particularly its antioxidant properties. Additionally, the use of this compound in metal ion detection and analysis could be further explored.
Synthesis Methods
Tetrahydro-1,3-bis(hydroxymethyl)-1,3,5-triazin-2(1H)-one can be synthesized by reacting formaldehyde, urea, and sodium hydroxide in water. The reaction takes place at elevated temperatures and pressures, and the resulting product is then purified by recrystallization.
Scientific Research Applications
Tetrahydro-1,3-bis(hydroxymethyl)-1,3,5-triazin-2(1H)-one has been used in a wide range of scientific research, including biochemistry, pharmacology, and neuroscience. Its ability to form stable complexes with metal ions has made it a valuable tool in metal ion detection and analysis. This compound has also been used as a chelating agent in the purification of proteins and enzymes.
properties
CAS RN |
19708-68-0 |
|---|---|
Molecular Formula |
C5H11N3O3 |
Molecular Weight |
161.16 g/mol |
IUPAC Name |
1,3-bis(hydroxymethyl)-1,3,5-triazinan-2-one |
InChI |
InChI=1S/C5H11N3O3/c9-3-7-1-6-2-8(4-10)5(7)11/h6,9-10H,1-4H2 |
InChI Key |
PEFFWBKKAGDQJR-UHFFFAOYSA-N |
SMILES |
C1NCN(C(=O)N1CO)CO |
Canonical SMILES |
C1NCN(C(=O)N1CO)CO |
Other CAS RN |
19708-68-0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



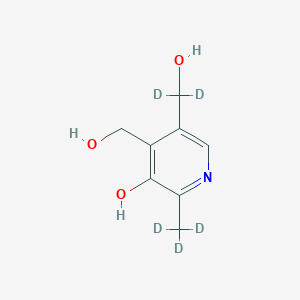
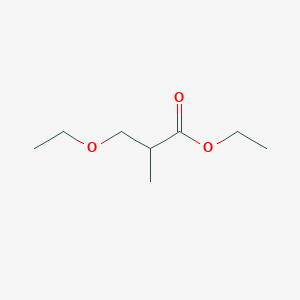
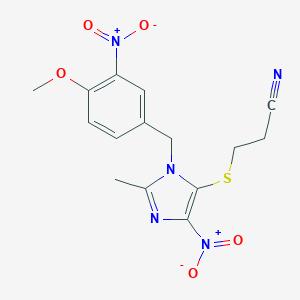


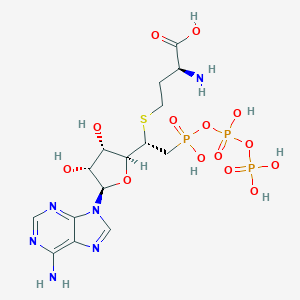
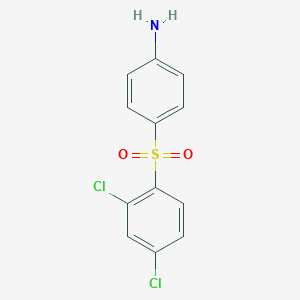
![2-Aminobenzo[d]thiazole-6-carbaldehyde](/img/structure/B25873.png)
![4-[4-(Dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl]-3-(hydroxymethyl)benzonitrile](/img/structure/B25878.png)

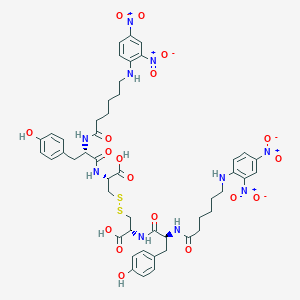
![tert-butyl (4S,7S)-7-(1,3-dioxoisoindol-2-yl)-6,10-dioxo-2,3,4,7,8,9-hexahydro-1H-pyridazino[1,2-a]diazepine-4-carboxylate](/img/structure/B25883.png)

